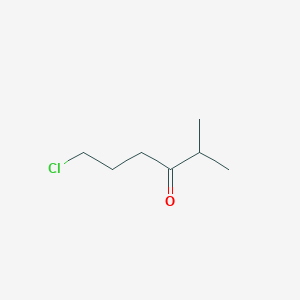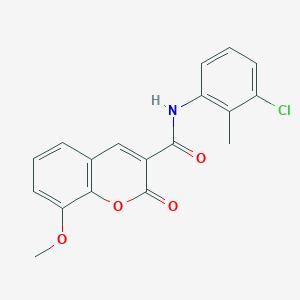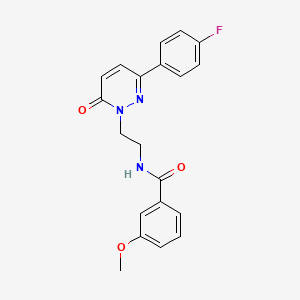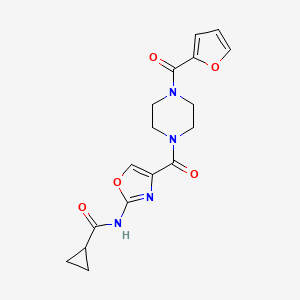
6-Chloro-2-methylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorinated compounds often involves specific reagents and conditions to introduce chlorine atoms into the molecular structure. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was achieved using a Vilsmeier–Haack chlorination protocol . Similarly, other chlorinated compounds such as 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole were synthesized using different reagents and characterized by spectroscopic techniques .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of chlorinated compounds. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was refined using X-ray analysis . The crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was also determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving chlorinated compounds can vary widely depending on the functional groups present. The papers provided do not detail specific reactions of "6-Chloro-2-methylhexan-3-one," but they do discuss the properties and reactivity of similar chlorinated compounds. For example, the oxidation of 3-chloro-2,2-dimethyl-1-propanol leads to the formation of a cyclic trimer, demonstrating the reactivity of chlorinated alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds are influenced by their molecular structure. The compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile exhibits specific absorption and fluorescence maxima, which are affected by the solvent used . The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one shows p-p stacking, which is significant for the physical properties of the compound .
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Intermediate Applications
6-Chloro-2-methylhexan-3-one serves as a versatile intermediate in synthetic chemistry, contributing to the development of various chemical compounds through its unique structural properties. For instance, it has been involved in the synthesis of unusual isomers of 1,4-dihydropyridines, demonstrating its utility in producing compounds with potential pharmacological activities. The reaction involving 2-acetyl-1-(2-chlorophenyl)-6-methylhept-1-en-3-one with ethyl 3-aminocrotonate led to an atypical isomer, highlighting the compound's role in facilitating unique chemical transformations (Patterson & Nelson, 1988).
Material Science and Thin Film Applications
In material science, derivatives of 6-Chloro-2-methylhexan-3-one, such as quinoxaline 1,4-dioxide derivatives, have been synthesized and studied for their structural and optical properties. These compounds were utilized to prepare uniform and compact thin films using the thermal vacuum evaporation technique. The research explored the crystalline structures, lattice parameters, and various optical constants of these thin films, providing valuable insights into their potential applications in electronics and photonics (El-Ghamaz, Moqbel, & El-Shabaan, 2020).
Organic and Inorganic Frameworks
6-Chloro-2-methylhexan-3-one's derivatives have also been integral in the study of organic-inorganic frameworks, particularly in the synthesis of complex structures involving alkylammonium hexachlorometalates. Research in this domain has led to the discovery of novel compounds with intricate frameworks, showcasing the compound's versatility in contributing to the development of materials with unique chemical and physical properties (Frank & Reiss, 1997).
Environmental Applications and Heavy Metal Immobilization
In environmental science, the reactivity of 6-Chloro-2-methylhexan-3-one derivatives towards heavy metals has been investigated, particularly in the context of hexavalent chromium reduction and immobilization. Studies have shown that structural Fe(II) in biologically reduced clay minerals can effectively reduce Cr(VI) to Cr(III), indicating the potential of these compounds in environmental remediation and heavy metal detoxification (Bishop, Glasser, Dong, Arey, & Kovarik, 2014).
Propiedades
IUPAC Name |
6-chloro-2-methylhexan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-6(2)7(9)4-3-5-8/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSSNLJHPDNELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylhexan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)
![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)

![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)




![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)